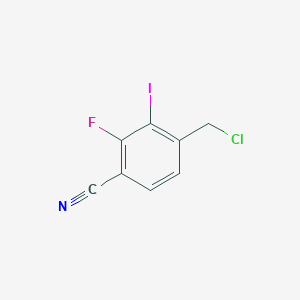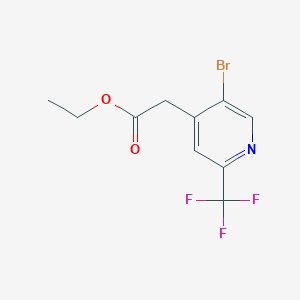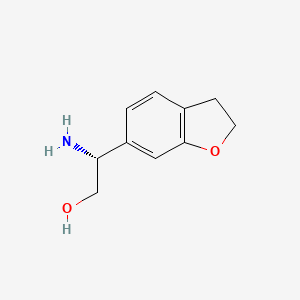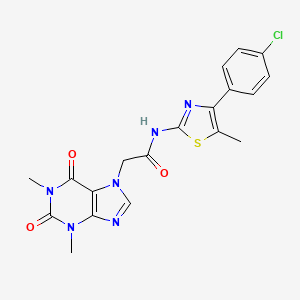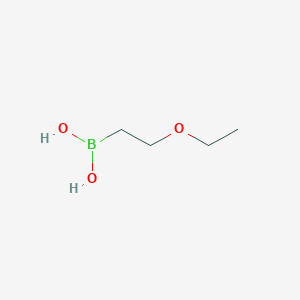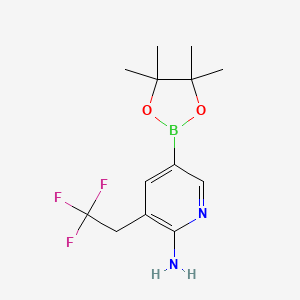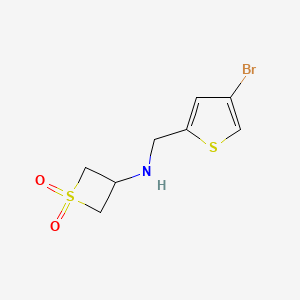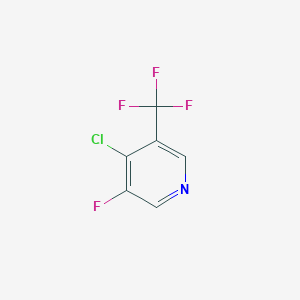
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These methods utilize high-yield reactions and efficient catalysts to ensure the economic viability of the production process. The use of vapor-phase reactions and continuous flow reactors can further enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and complex aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced bioactivity.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as chlorine and fluorine, affects the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological and biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A closely related compound with similar substituents but different positional isomerism.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
4-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific combination of substituents and their positions on the pyridine ring. This unique structure imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C6H2ClF4N |
|---|---|
Molecular Weight |
199.53 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
InChI Key |
SUEHPWOZJCYXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


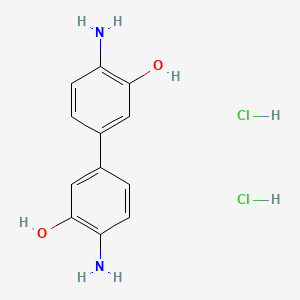
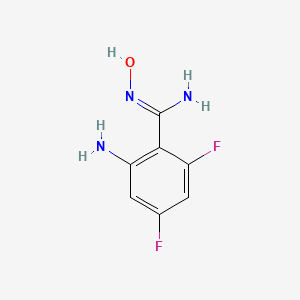
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
